![molecular formula C11H17NO2 B12957639 Methyl dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizine]-7a'(5'H)-carboxylate](/img/structure/B12957639.png)
Methyl dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizine]-7a'(5'H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizine]-7a’(5’H)-carboxylate is a complex organic compound characterized by its unique spiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizine]-7a’(5’H)-carboxylate typically involves multiple steps, including cyclization and spiro formation. One common method involves the use of Suzuki–Miyaura coupling reactions, followed by intramolecular oxidative dearomatization with high-valence iodine reagents such as PIFA . The reaction conditions often require specific temperatures and solvents to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency in large-scale production.
化学反応の分析
Types of Reactions
Methyl dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizine]-7a’(5’H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include high-valence iodine reagents for oxidative dearomatization and various catalysts for coupling reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative dearomatization can lead to the formation of spirobisnaphthalene derivatives .
科学的研究の応用
Methyl dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizine]-7a’(5’H)-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of Methyl dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizine]-7a’(5’H)-carboxylate involves its interaction with specific molecular targets and pathways. The spiro structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to influence oxidative and reductive processes .
類似化合物との比較
Similar Compounds
Spiro[cyclohexane-1,1’-isobenzofuran]-2,5-dien-4-one: Another spiro compound with similar structural features.
Spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]: Used in organic light-emitting diodes (OLEDs) and has a rigidified skeleton.
Uniqueness
Methyl dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizine]-7a’(5’H)-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry.
特性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
methyl spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-14-9(13)11-3-2-6-12(11)8-10(7-11)4-5-10/h2-8H2,1H3 |
InChIキー |
AOQUYXDQRQKIIH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C12CCCN1CC3(C2)CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


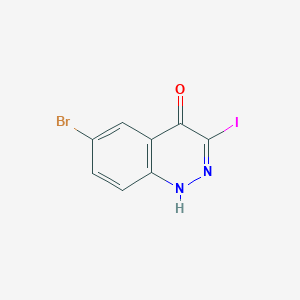
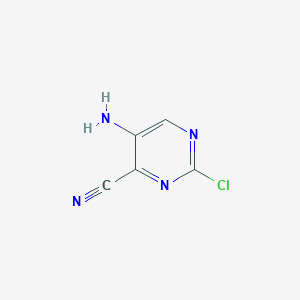
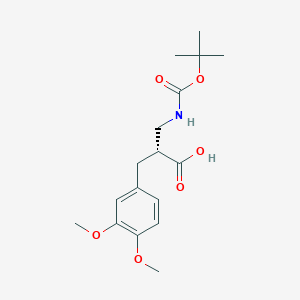

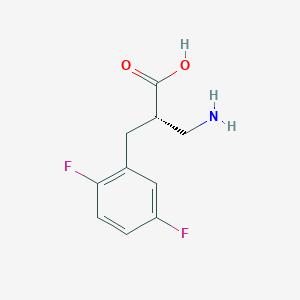
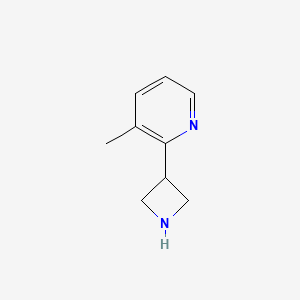
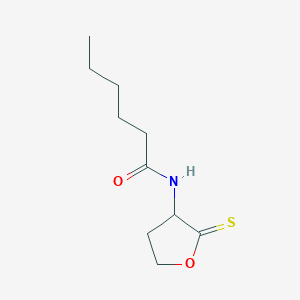
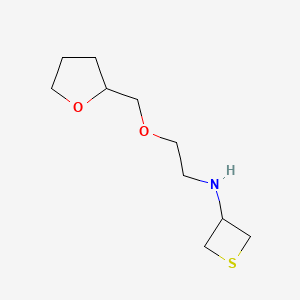
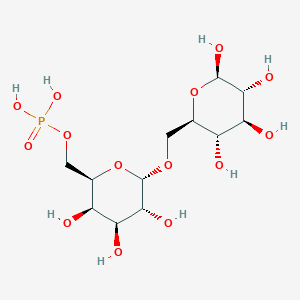
![Ethyl (1S,2R,3R,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12957616.png)

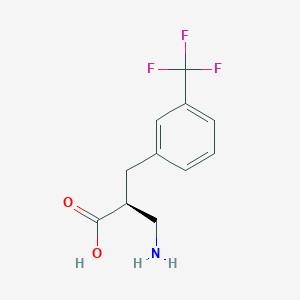
![2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide](/img/structure/B12957629.png)
![tert-Butyl 3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12957634.png)
